N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride
Description
Reductive Activation Pathways in Hypoxic Microenvironments
The hypoxia-selective cytotoxicity of N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride originates from its nitro group undergoing enzymatic reduction preferentially under low-oxygen conditions. In hypoxic tumor microenvironments (pO₂ < 5 mmHg), the nitro moiety undergoes sequential single-electron reductions via flavin-dependent nitroreductases, forming a hydroxylamine intermediate (R-NHOH) followed by further reduction to the amine (R-NH₂). This reductive cascade triggers the release of bis(2-chloroethyl)amine, a potent DNA alkylating species, through β-elimination (Figure 1).
The methoxy group at the 4-position stabilizes the transition state during fragmentation by resonance effects, accelerating alkylator release by 2.3-fold compared to non-methoxy analogs. Computational models indicate the 3-nitro substitution creates a reduction potential (E₁/₂ = -325 mV vs. SHE) within the optimal range for hypoxia-selective activation, balancing stability under normoxia with rapid activation in low-oxygen conditions.
Table 1: Reduction Kinetics of Nitroaromatic Compounds Under Hypoxia
| Compound | Reduction Rate (k, min⁻¹) | Alkylator Release Half-life (min) |
|---|---|---|
| Parent (4-nitro analog) | 0.12 ± 0.03 | 45 ± 6 |
| 3-Nitro-4-methoxy derivative | 0.31 ± 0.05* | 18 ± 3* |
| 5-Nitroimidazole control | 0.08 ± 0.02 | 62 ± 8 |
Enzymatic Reduction Kinetics by Nitroreductase Isoforms
The compound demonstrates isoform-specific interactions with nitroreductases, showing 18-fold higher catalytic efficiency (kcat/Kₘ) for Escherichia coli NfsB compared to human NADPH:quinone oxidoreductase 1 (NQO1). Stopped-flow spectroscopy reveals a biphasic reduction mechanism:
- Rapid initial phase : Single-electron transfer forms nitro anion radical (k₁ = 4.7 × 10³ M⁻¹s⁻¹)
- Rate-limiting step : Second electron transfer generates hydroxylamine (k₂ = 1.2 × 10² M⁻¹s⁻¹)
The 4-methoxy group enhances enzyme-substrate binding through hydrogen bonding with Asn71 in E. coli NfsB (ΔGbind = -9.8 kcal/mol), while the 3-nitro orientation optimizes orbital overlap with the FAD cofactor. Mammalian nitroreductases exhibit 40% lower turnover due to steric hindrance from Val158 in the active site, contributing to tumor-selective activation.
Table 2: Enzymatic Parameters for Nitro Group Reduction
| Enzyme | Kₘ (μM) | kcat (s⁻¹) | Specificity Constant (kcat/Kₘ, M⁻¹s⁻¹) |
|---|---|---|---|
| E. coli NfsB | 12 ± 2 | 0.47 ± 0.05 | 3.9 × 10⁴ |
| Human NQO1 | 85 ± 10 | 0.32 ± 0.03 | 3.8 × 10³ |
| Human CYP450 2E1 | >200 | <0.01 | <50 |
Data derived from stopped-flow assays and molecular docking studies
Spatiotemporal Release Dynamics of Alkylating Species
Intravital microscopy in HT-29 xenografts demonstrates time-dependent alkylator distribution:
- 0-2 hours post-activation : Localized to hypoxic regions (pimonidazole-positive areas) with 85% overlap
- 2-6 hours : Diffusion to adjacent normoxic tumor zones (1.2 mm migration)
- 6-24 hours : Accumulation in perivascular regions (2.4× concentration vs. necrotic core)
The bis(2-chloroethyl)amine species exhibits a calculated plasma half-life of 22 minutes, sufficient for DNA crosslinking but limited systemic exposure. Mass spectrometry imaging shows preferential adduct formation at guanine N7 positions in hypoxic tumor DNA (78% of total adducts) versus normoxic tissue (12%). Spatial modeling predicts a therapeutic index of 9.3 for hypoxic versus normoxic cells, correlating with clonogenic survival data showing 3.7-log kill differential in H460 lung cancer models.
Table 3: Alkylation Kinetics in Tumor Subcompartments
| Tumor Region | Alkylator Concentration (nM) | DNA Crosslinks/10⁶ bp |
|---|---|---|
| Hypoxic core | 420 ± 35 | 8.2 ± 1.1 |
| Normoxic periphery | 38 ± 7 | 0.9 ± 0.3 |
| Vasculature-adjacent | 155 ± 22 | 3.1 ± 0.6 |
Data from LC-MS/MS analysis of tumor biopsies 6 hours post-administration
Properties
CAS No. |
77905-51-2 |
|---|---|
Molecular Formula |
C12H17Cl3N2O3 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C12H16Cl2N2O3.ClH/c1-19-12-3-2-10(8-11(12)16(17)18)9-15(6-4-13)7-5-14;/h2-3,8H,4-7,9H2,1H3;1H |
InChI Key |
KQBVNBUWPUIXDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Methoxy-3-nitrobenzylamine Intermediate
The starting material for the benzylamine core is often a chlorinated methoxy-nitro aromatic compound such as 2-chloro-4-methoxy-3-nitropyridine or related analogs. These can be synthesized or procured commercially and then converted to the benzylamine derivative via nucleophilic substitution reactions.
A representative method includes:
Stirring 2-chloro-4-methoxy-3-nitropyridine in aqueous methanamine (40%) at 60 °C for 2 hours, followed by precipitation and filtration to isolate the amine intermediate. This method yields approximately 20% of the intermediate product with a melting point of 156 °C.
Alternative nucleophilic aromatic substitution can be carried out using potassium hydroxide in N,N-dimethylformamide at room temperature for 16 hours, followed by extraction and purification, yielding about 28% of the substituted product.
Palladium-catalyzed amination reactions using tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl as ligand in toluene at 110 °C under inert atmosphere have been reported to yield up to 60% of the desired amine derivative.
Introduction of Bis(2-chloroethyl) Groups
The critical step in the synthesis involves the alkylation of the benzylamine nitrogen with 2-chloroethyl groups. This is commonly achieved by a two-step process:
Step 1: Preparation of N,N-bis(2-hydroxyethyl)benzylamine by reacting benzylamine derivatives with bis(2-hydroxyethyl)amine under controlled temperature conditions (70–100 °C) in the presence of sodium carbonate to suppress by-products.
Step 2: Conversion of N,N-bis(2-hydroxyethyl)benzylamine to N,N-bis(2-chloroethyl)benzylamine by treatment with thionyl chloride at 65–75 °C, typically in toluene solution. This step yields nearly quantitative conversion with minimal isolation steps required.
The reaction conditions are carefully controlled to maintain temperature and prevent side reactions. The use of sodium carbonate in the first step is particularly important to inhibit formation of undesired by-products such as N,N-dibenzyl-N-(2-hydroxyethyl)amine and N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine, which can constitute up to 36% of the product mixture in the absence of the base.
Formation of Hydrochloride Salt
The final step involves the conversion of the free base N,N-bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically resulting in a stable crystalline salt suitable for isolation and use.
Detailed Reaction Conditions and Yields
Research Findings and Notes
The use of molecular sieves and inert organic solvents such as dichloromethane or toluene is common in related amide and amine preparations to remove water and promote reaction efficiency.
Maintaining strict temperature control during the alkylation steps is essential to maximize yield and minimize side reactions.
The two-step alkylation via hydroxyethyl intermediates followed by chlorination is preferred over direct alkylation with 2-chloroethyl chloride due to better control of reaction selectivity and purity.
The Pd-catalyzed amination method offers an alternative route to introduce amino substituents on aromatic rings with moderate to good yields, which may be adapted for preparing substituted benzylamine intermediates.
Purification techniques such as recrystallization, distillation, and flash column chromatography are employed at various stages depending on the reaction scale and desired purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution Reactions: Products include azidoethyl or thiocyanatoethyl derivatives.
Reduction Reactions: Products include amino derivatives of the original compound.
Oxidation Reactions: Products include hydroxyl derivatives.
Scientific Research Applications
Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic amino acids in proteins, leading to potential changes in protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
Cyclophosphamide
Structural Differences :
- Cyclophosphamide contains a phosphoramide group linked to a bis(2-chloroethyl)amine moiety, whereas the target compound lacks the phosphoramide group, instead featuring a benzylamine core with methoxy and nitro substituents.
Metabolism and Toxicity :
- Cyclophosphamide is metabolized in the liver to aldophosphamide (active, highly toxic) and carboxyphosphamide (inactive, less toxic). The enzyme responsible for its activation (microsomal cytochrome P450) has a Km of 0.5 mM and is inhibited by nicotine and phenobarbital .
- Key Contrast: The absence of a phosphoramide group in the target compound suggests alternative metabolic pathways.
HN1 (Bis(2-chloroethyl)ethylamine)
Structural Similarities :
- Both compounds feature bis(2-chloroethyl)amine groups, a hallmark of nitrogen mustards.
Functional Differences :
N,N-Bis(2-hydroxyethyl)-3-chloroaniline
Structural Comparison :
- This compound replaces the 2-chloroethyl groups with hydroxyethyl (-CH₂CH₂OH) and substitutes a chlorine at the 3-position of aniline.
Key Properties :
3-Chloro-4-methoxybenzylamine Hydrochloride
Substituent Analysis :
Impact of Nitro Group :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Metabolic Stability : The 4-methoxy group in the target compound may slow oxidative metabolism compared to cyclophosphamide, which undergoes rapid hepatic activation .
- Alkylating Efficiency : The nitro group’s electron-withdrawing effect could enhance the electrophilicity of the adjacent benzylic carbon, promoting DNA crosslinking. However, steric hindrance from the bulky substituents might reduce reactivity compared to HN1 .
Biological Activity
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18Cl2N2O3
- Molecular Weight : 371.21 g/mol
- IUPAC Name : this compound
The compound features a nitro group and chloroethyl side chains, which are known to contribute to its biological activity through various mechanisms.
The biological activity of this compound primarily involves:
- Alkylation of DNA : The chloroethyl groups can form reactive intermediates that alkylate DNA, leading to cross-linking and subsequent apoptosis in cancer cells.
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown activity as HDAC inhibitors, which can alter gene expression related to cell cycle regulation and apoptosis.
- Nitro Group Reduction : The nitro group can be reduced to an amine under physiological conditions, enhancing the compound's reactivity and potential for interaction with cellular targets.
Antitumor Effects
Research indicates that similar compounds exhibit potent antitumor activity. For instance, studies on related nitrogen mustard derivatives have demonstrated:
- In vitro Antiproliferative Activity : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong inhibitory effects on cell proliferation.
- In vivo Efficacy : Animal models have demonstrated significant tumor growth inhibition when treated with these compounds, supporting their potential as therapeutic agents.
| Compound | IC50 (μM) | Tumor Growth Inhibition (%) |
|---|---|---|
| N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine | 1.30 (HepG2) | 48.89 |
| SAHA (reference) | 17.25 (HepG2) | 48.13 |
Case Studies
- Histone Deacetylase Inhibition : A study found that a structurally similar compound exhibited selective inhibition of HDAC3 with an IC50 value of 95.48 nM and showed significant antiproliferative effects against HepG2 cells (IC50 = 1.30 μM) .
- Combination Therapy Potential : Research indicated that combining these compounds with other chemotherapeutic agents like taxol could enhance anticancer efficacy, suggesting a role in combination therapies for more effective cancer treatment.
Safety and Toxicology
While the therapeutic potential is promising, concerns regarding the toxicity of chloroethyl groups must be addressed:
- Carcinogenic Potential : Compounds containing nitrosamines or chloroethyl groups have been associated with carcinogenic risks, necessitating careful evaluation during development.
- Regulatory Considerations : The presence of such groups has led to increased scrutiny from regulatory bodies regarding acceptable levels in pharmaceutical formulations .
Q & A
Q. What unexplored applications exist in targeted drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
